molecular formula C14H20N4O2 B6011126 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide CAS No. 5629-71-0

6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide

Cat. No. B6011126
CAS RN: 5629-71-0
M. Wt: 276.33 g/mol
InChI Key: XTYWSRVFYKUFIP-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide, also known as HMPENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. HMPENE belongs to the class of nicotinamide derivatives and has been found to exhibit strong binding affinity towards the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that plays a crucial role in various physiological processes.

Mechanism of Action

The mechanism of action of 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Binding of 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide to the α7 nAChR results in the activation of downstream signaling pathways, leading to the modulation of various physiological processes such as neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects:
6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has been found to exhibit various biochemical and physiological effects in animal models. 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has been found to modulate the release of various neurotransmitters such as acetylcholine, glutamate, and dopamine, leading to the improvement of cognitive function and memory. 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has also been found to enhance synaptic plasticity, which is crucial for learning and memory processes. Additionally, 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has been found to exhibit potent neuroprotective effects against various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide in lab experiments is its high binding affinity towards the α7 nAChR, which makes it an ideal tool for studying the physiological and biochemical effects of α7 nAChR activation. However, one of the limitations of using 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide. One potential direction is to study the in vivo effects of 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide on various neurodegenerative diseases in animal models. Another potential direction is to investigate the potential therapeutic applications of 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide in humans, particularly in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide involves the reaction of 6-bromomethyl-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride, followed by the reaction with 2-(1-piperidinyl)ethylamine. The resulting product is purified through recrystallization to obtain pure 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide.

Scientific Research Applications

6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has been found to exhibit potent neuroprotective effects against various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide has also been found to improve cognitive function and memory in animal models.

properties

IUPAC Name

6-[(E)-hydroxyiminomethyl]-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(12-4-5-13(11-17-20)16-10-12)15-6-9-18-7-2-1-3-8-18/h4-5,10-11,20H,1-3,6-9H2,(H,15,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYWSRVFYKUFIP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CN=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCNC(=O)C2=CN=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416997
Record name AC1NSXVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5629-71-0
Record name AC1NSXVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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